2,4-Di(pyrrolidin-1-yl)pyrimidin-5-amine
Overview
Description
“2,4-Di(pyrrolidin-1-yl)pyrimidin-5-amine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Molecular Structure Analysis
The pyrrolidine ring is one of the significant features of “2,4-Di(pyrrolidin-1-yl)pyrimidin-5-amine”. This ring is characterized by the stereogenicity of carbons, which means that different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
1. Pyrrolidine in Drug Discovery
- Summary of Application: Pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to develop compounds for treating human diseases . It’s particularly interesting due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
- Methods of Application: The review discusses the synthesis of bioactive molecules characterized by the pyrrolidine ring and its derivatives from different cyclic or acyclic precursors . It also covers the functionalization of preformed pyrrolidine rings .
- Results or Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
2. 2-Aminopyrimidine Derivatives in Antitrypanosomal and Antiplasmodial Activities
- Summary of Application: 2-aminopyrimidine derivatives have been tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .
- Methods of Application: The 2-aminopyrimidines were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
- Results or Outcomes: Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
3. Pyrrolidine in Prolyl-4-Hydroxylase Inhibition
- Summary of Application: Pyrrolidine derivatives have been used in the inhibition of prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . This could have potential applications in the treatment of fibrotic diseases.
- Methods of Application: The inhibitory activity was determined by measuring the hydroxyproline content in HSC-T6 cells .
- Results or Outcomes: The specific outcomes of this study are not mentioned in the source, but generally, successful inhibition of prolyl-4-hydroxylase could reduce collagen synthesis, potentially benefiting patients with fibrotic diseases .
4. Pyrimidine Derivatives in CDK2 Inhibition
- Summary of Application: Pyrimidine derivatives have been used in the design of novel inhibitors for cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation . This could have potential applications in cancer treatment.
- Methods of Application: The specific methods of application are not mentioned in the source, but generally, the design of these inhibitors would involve computational modeling and chemical synthesis .
- Results or Outcomes: The specific outcomes of this study are not mentioned in the source, but generally, successful inhibition of CDK2 could disrupt the cell cycle, potentially inhibiting the growth of cancer cells .
5. Pyrrolidine in Retinoic Acid-Related Orphan Receptor γ (RORγt) Inhibition
- Summary of Application: Pyrrolidine derivatives have been used in the development of new series of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt) . RORγt is a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
- Methods of Application: The specific methods of application are not mentioned in the source, but generally, the design of these inhibitors would involve computational modeling and chemical synthesis .
- Results or Outcomes: The specific outcomes of this study are not mentioned in the source, but generally, successful inhibition of RORγt could potentially benefit patients with autoimmune diseases .
6. Pyrimidine Derivatives in Neglected Tropical Diseases Treatment
- Summary of Application: Pyrimidine derivatives have been used in the design of novel treatments for neglected tropical diseases (NTDs), such as human African trypanosomiasis (HAT) and malaria . These diseases are caused by protozoa of the genus Trypanosoma and Plasmodium falciparum, respectively .
- Methods of Application: The specific methods of application are not mentioned in the source, but generally, the design of these treatments would involve computational modeling and chemical synthesis .
- Results or Outcomes: The specific outcomes of this study are not mentioned in the source, but generally, successful treatment of these diseases could potentially benefit billions of people affected by NTDs .
properties
IUPAC Name |
2,4-dipyrrolidin-1-ylpyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c13-10-9-14-12(17-7-3-4-8-17)15-11(10)16-5-1-2-6-16/h9H,1-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCFAMWWRAFSPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2N)N3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Di(pyrrolidin-1-yl)pyrimidin-5-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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